2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
“2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide” is a compound with the molecular formula C20H15ClN4OS and a molecular weight of 394.88. It is part of the benzodiazepine class of compounds, which are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzodiazepines are typically synthesized through cyclocondensation reactions . A Chinese source suggests a possible synthesis pathway involving a reaction between 3-amino-2-chloropyridine and o-nitrobenzoyl chloride in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine (seven-membered) ring. The compound also contains a thioether (R-S-R’) group and an acetamide (CH3CONH2) group.
Physical and Chemical Properties Analysis
The compound appears as light yellow crystals . Other physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved sources.
Scientific Research Applications
Antiviral Applications
- Novel non-nucleoside inhibitors, including derivatives of pyrido[2,3-b][1,4]benzodiazepinones and dipyrido[3,2-b:2',3'-e][1,4]diazepinones, have been found to inhibit HIV-1 reverse transcriptase, with nevirapine being a potent and selective non-nucleoside inhibitor chosen for clinical evaluation (Hargrave et al., 1991).
- Arylpyrido-diazepine and -thiodiazepine derivatives, such as pyridobenzothiodiazepindioxides and arylpiridodiazepines, have shown potent and highly selective inhibition of HIV-1 replication, effective against various HIV-1 strains including those resistant to AZT (Bellarosa et al., 1996).
Antitumor Applications
- Quinolino[3,2-d][1]benzazepines and pyrido[3,2-d][1]benzazepines have shown significant in vitro antitumor activity, with notable activity and selectivity for renal cancer cell lines (Link & Kunick, 1998).
- Certain novel 2,4-diarylpyrido[3,2-d][1]benzazepin-6-ones and -thiones exhibit considerable cytotoxicity for tumor cells (Link & Kunick, 1998).
Synthetic Applications
- The synthesis of various diazepines, including 10,11-Dihydro-5H-pyrrolo[1,2-a][1,4]-benzodiazepin-11-one and 10,11-Dihydro-4H-thieno[2,3-e]pyrrolo[1,2-a][1,4]diazepin-10-one, through intramolecular cyclisation of carbonylazides, presents a convenient synthetic route (Daich, Považanec, & Decroix, 1991).
Photovoltaic and Optical Applications
- Benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and non-linear optical activity. These compounds show good light harvesting efficiency and potential for use in dye-sensitized solar cells (Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15-7-1-2-8-16(15)24-19-17(25-20)9-4-10-22-19/h1-11H,12H2,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJHGMISIHKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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